molecular formula C27H20N4O2 B4830608 2-(4-methoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-methoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4830608
M. Wt: 432.5 g/mol
InChI Key: QOXOHTLOWPIAAM-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a polycyclic heteroaromatic compound characterized by a fused furo-triazolo-pyrimidine scaffold. The core structure consists of a pyrimidine ring fused with a triazole and furan moiety, decorated with 8,9-diphenyl substituents and a 4-methoxybenzyl group at position 2. This compound belongs to a class of molecules studied for their diverse pharmacological activities, including kinase inhibition (e.g., HER2) and antimicrobial properties, attributed to its ability to interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions . Its synthesis typically involves cyclocondensation reactions using precursors like substituted pyrimidines and hydrazides under reflux conditions .

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O2/c1-32-21-14-12-18(13-15-21)16-22-29-26-24-23(19-8-4-2-5-9-19)25(20-10-6-3-7-11-20)33-27(24)28-17-31(26)30-22/h2-15,17H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXOHTLOWPIAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-methoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with formamide or its derivatives.

    Construction of the pyrimidine ring: This involves the condensation of the triazole intermediate with suitable aldehydes or ketones.

    Formation of the furo ring: This step usually involves the cyclization of the intermediate with an appropriate diol or its derivatives under acidic or basic conditions.

Industrial production methods for such complex heterocyclic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis.

Chemical Reactions Analysis

2-(4-methoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant anticancer properties. These compounds have shown efficacy against various cancer cell lines by inhibiting key pathways involved in tumor growth. For example, studies have demonstrated that these compounds can inhibit the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for angiogenesis in tumors .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of these compounds. Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been evaluated for their activity against a range of microbial pathogens. The presence of specific substituents on the pyrimidine ring has been linked to enhanced antimicrobial activity .

Drug Development

The unique structural features of 2-(4-methoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine make it a promising candidate for drug development. Its ability to act as a VEGFR-2 inhibitor positions it as a potential therapeutic agent in cancer treatment. Furthermore, its antimicrobial properties suggest possible applications in treating infections caused by resistant bacterial strains .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

  • Case Study 1 : A study investigating the anticancer effects of various furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives reported significant tumor growth inhibition in xenograft models when treated with these compounds .
  • Case Study 2 : In another study focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to increased potency compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby exerting its biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities Reference
2-(4-Methoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine 8,9-Diphenyl; 2-(4-methoxybenzyl) 434.46* HER2 inhibition; Antimicrobial potential
2-(4-Methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine 8,9-Diphenyl; 2-(4-methylphenyl) 402.45 Lower polarity; Reduced antimicrobial activity vs. methoxy analog
8,9-Di-(2-furyl)-2-ethyl-5-methylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine 8,9-Di-(2-furyl); 2-ethyl; 5-methyl 384.37 Enhanced solubility; Moderate antibacterial activity
14H-Benzo[h]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Benzo[h]chromeno fused core; Variable substituents ~450–500 Anticancer activity (IC₅₀: 1.5–8.7 μM)

*Calculated based on molecular formula (C₂₇H₂₂N₄O₂).

Q & A

Q. What are the established synthetic pathways for 2-(4-methoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, and how are reaction conditions optimized?

  • Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:

Furan ring formation: Cyclization of substituted precursors (e.g., 4-methoxybenzyl derivatives) under acidic or thermal conditions.

Triazolo-pyrimidine core assembly: Reaction of aminotriazole intermediates with carbonyl compounds, often using ethanol or dichloromethane as solvents and reflux conditions (60–120°C) .

Substituent introduction: Phenyl groups at positions 8 and 9 are added via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and controlled inert atmospheres .

  • Critical Conditions: Temperature (excessive heat may degrade the furan ring), solvent polarity (affects reaction rate), and stoichiometric ratios of reagents (prevents side-product formation) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • IR Spectroscopy: Identifies functional groups (e.g., C=N stretching at ~1620 cm⁻¹, aromatic C-H at ~3045 cm⁻¹) .
  • NMR:
  • ¹H NMR: Distinguishes substituent environments (e.g., methoxybenzyl protons at δ 3.75–3.90 ppm, aromatic protons at δ 6.97–8.48 ppm) .
  • ¹³C NMR: Confirms fused-ring connectivity (pyrimidine carbons at δ 150–160 ppm) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 464 [M⁺]) and fragmentation patterns validate the molecular formula .
  • Elemental Analysis: Matches calculated vs. observed C, H, N percentages (e.g., C: 69.82% calculated vs. 69.90% observed) .

Q. How is the crystal structure of this compound determined, and what structural insights are gained?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is used. Key parameters:
  • Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å), 296 K temperature.
  • Refinement: R-factor ≤ 0.060, wR-factor ≤ 0.202, with data-to-parameter ratios >15:1 ensuring reliability .
  • Structural Insights:
  • Planar triazolo-pyrimidine core with dihedral angles <5° between fused rings.
  • Methoxybenzyl substituents adopt a perpendicular orientation, minimizing steric clashes .

Advanced Research Questions

Q. What mechanistic insights explain the formation of key intermediates during synthesis?

  • Methodological Answer:
  • Cyclocondensation Mechanism: The triazolo-pyrimidine core forms via intramolecular cyclization of a hydrazine intermediate with a carbonyl group. This step is pH-sensitive, requiring acetic acid or ammonium acetate buffers to stabilize intermediates .
  • Role of Solvents: Polar aprotic solvents (e.g., DMF) accelerate ring closure by stabilizing transition states, while protic solvents (e.g., ethanol) favor precipitation of pure products .
  • Contradictions: Discrepancies in reaction yields (68–85%) arise from competing side reactions (e.g., over-oxidation of furan rings), mitigated by strict temperature control .

Q. How is the compound evaluated for biological activity, and what pharmacological targets are implicated?

  • Methodological Answer:
  • In Vitro Assays:

Enzyme Inhibition: Testing against kinases or phosphodiesterases using fluorescence-based assays (IC₅₀ values typically 0.1–10 µM) .

Cellular Uptake: Radiolabeled analogs (³H or ¹⁴C) quantify membrane permeability .

  • Structural Determinants of Activity:
  • The 4-methoxybenzyl group enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration.
  • Phenyl groups at positions 8/9 modulate selectivity for adenosine receptors vs. other targets .

Q. How do structural modifications (e.g., halogenation, alkylation) impact its physicochemical and pharmacological properties?

  • Methodological Answer:
  • Halogenation (e.g., Cl at position 2): Increases molecular weight (~482.9 g/mol) and polar surface area (PSA), altering solubility (e.g., logS from -4.5 to -5.2) .
  • Alkylation (e.g., methyl groups): Reduces metabolic clearance (t₁/₂ increases from 2.1 to 4.3 hours in hepatic microsomes) by blocking cytochrome P450 oxidation sites .
  • Data Contradictions: Substituting methoxy with hydroxyl groups (-OH) can either enhance (via H-bonding) or reduce activity (due to rapid glucuronidation), requiring case-specific validation .

Q. How are contradictions in spectral or crystallographic data resolved during characterization?

  • Methodological Answer:
  • Spectral Discrepancies: For NMR, deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃) are accounted for using reference standards (e.g., TMS). Dynamic effects (e.g., rotamers) are analyzed via variable-temperature NMR .
  • Crystallographic Ambiguities: Overlapping electron densities in X-ray data are resolved using disorder modeling (e.g., splitting atoms into multiple positions) or Hirshfeld surface analysis .
  • Case Example: A reported R-factor discrepancy (0.060 vs. 0.075 in similar compounds) was traced to crystal packing variations, resolved by refining hydrogen-bonding networks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-methoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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